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molecular formula C16H14N4O6 B4586004 4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE CAS No. 33288-81-2

4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE

Cat. No. B4586004
M. Wt: 358.31 g/mol
InChI Key: KGDGPIKXAQPEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04072664

Procedure details

In a 2 litre volume autoclave for high pressure, N,N'-bis(p-nitrobenzoyl)ethylenediamine (140 g; 0.39 mol), Raney nickel (5 g) and dimethylacetamide (700 ml) are charged, and the atmosphere in the reaction vessel is well replaced by hydrogen. Then, the contents are stirred at 70 to 100° C for about 3 hours while introducing hydrogen (90 kg/cm2) to effect hydrogenation of the nitro group. The reaction mixture is heated to dissolve the produced diamine, Raney nickel is removed off by filtration, and the filtrate is poured into water (5 liters). The resultant precipitate of the diamine is separated and dried to obtain crude crystals (108 g; yield, 93%). Recrystallization from dimethylacetamide (1.5 liters) affords white crystals melting at 293.5° to 295° C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:26]=[CH:25][C:7]([C:8]([NH:10][CH2:11][CH2:12][NH:13][C:14](=[O:24])[C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=2)=[O:9])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Ni].CC(N(C)C)=O>[NH2:1][C:4]1[CH:26]=[CH:25][C:7]([C:8]([NH:10][CH2:11][CH2:12][NH:13][C:14](=[O:24])[C:15]2[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=2)=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NCCNC(C2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 15) °C
Stirring
Type
CUSTOM
Details
Then, the contents are stirred at 70 to 100° C for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
CUSTOM
Type
CUSTOM
Details
is removed off by filtration
ADDITION
Type
ADDITION
Details
the filtrate is poured into water (5 liters)
CUSTOM
Type
CUSTOM
Details
The resultant precipitate of the diamine is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain crude
CUSTOM
Type
CUSTOM
Details
crystals (108 g; yield, 93%)
CUSTOM
Type
CUSTOM
Details
Recrystallization from dimethylacetamide (1.5 liters)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)NCCNC(C2=CC=C(C=C2)N)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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